N-(2-Chlorobenzoyl)-N'-(3-chlorophenyl)urea
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Overview
Description
N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorinated aromatic rings connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 2-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or an aqueous-organic solvent mixture.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Substitution Reactions: Substituted urea derivatives with different nucleophiles.
Hydrolysis: 2-chlorobenzoic acid, 3-chloroaniline, and other related compounds.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzoyl)-N’-(4-chlorophenyl)urea
- N-(2-Chlorobenzoyl)-N’-(2-chlorophenyl)urea
- N-(2-Chlorobenzoyl)-N’-(3-methylphenyl)urea
Uniqueness
N-(2-Chlorobenzoyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the aromatic rings, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its analogs.
Properties
CAS No. |
618444-15-8 |
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Molecular Formula |
C14H10Cl2N2O2 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-4-3-5-10(8-9)17-14(20)18-13(19)11-6-1-2-7-12(11)16/h1-8H,(H2,17,18,19,20) |
InChI Key |
CZCLUFTWCXPFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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